molecular formula C10H10Cl2O3 B1586540 3,5-Dichloro-4-propoxybenzoic acid CAS No. 41490-09-9

3,5-Dichloro-4-propoxybenzoic acid

Cat. No. B1586540
CAS RN: 41490-09-9
M. Wt: 249.09 g/mol
InChI Key: IMSKTSQBDRLEBN-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-propoxybenzoic acid (DCPA) is an organic compound that is widely used in the scientific research field. It is a white, odorless solid that is soluble in water and organic solvents. DCPA is a versatile compound that has a variety of applications in the laboratory, including synthesis, analysis, and biological research.

Scientific Research Applications

1. Chemical Synthesis and Product Formation

  • Research demonstrated the reduction of 3,5-dichloro-4-hydroxybenzoic acid, closely related to 3,5-Dichloro-4-propoxybenzoic acid, using LiAlH4 as a catalyst. The unexpected main product was bis(3,5-dichloro-4-hydroxyphenyl)methane, which formed through the cross-linking of the acid. This highlights the chemical's potential in complex synthesis processes and product formation (Ritmaleni et al., 2013).

2. Liquid Crystal Synthesis

  • A polymerizable benzoic acid derivative, closely related to 3,5-Dichloro-4-propoxybenzoic acid, was synthesized and complexed with various dipyridyl compounds. This resulted in the formation of multilayered structures exhibiting liquid crystal phases, suggesting potential applications in the field of liquid crystal technology (K. Kishikawa et al., 2008).

3. Pharmaceutical Impurities Analysis

  • In the pharmaceutical industry, related compounds of 3,5-Dichloro-4-propoxybenzoic acid have been identified as impurities in drug formulations. For example, 3-amino-4-propoxybenzoic acid was identified as an impurity in proparacaine hydrochloride. Understanding these impurities is crucial for quality control in drug manufacturing (Zixin Yang et al., 2020).

4. Role in Environmental Chemistry

  • A study on the environmental fate of a major fungal metabolite closely related to 3,5-Dichloro-4-propoxybenzoic acid, under anaerobic conditions, showed that it was readily demethylated and further converted through biotic and abiotic routes. This research contributes to understanding the environmental chemistry of such compounds (F. Verhagen et al., 1998).

5. Catalytic Reactions in Organic Synthesis

  • Research into the reactions of substituted benzonitrile oxide with various arylacetylenes, including compounds structurally similar to 3,5-Dichloro-4-propoxybenzoic acid, provided insights into catalytic mechanisms in organic synthesis. This study contributed to understanding the kinetics and mechanism of such reactions (P. Beltrame et al., 1967).

properties

IUPAC Name

3,5-dichloro-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSKTSQBDRLEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372469
Record name 3,5-dichloro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-propoxybenzoic acid

CAS RN

41490-09-9
Record name 3,5-dichloro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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